molecular formula C14H13BrN2O2S B11822653 N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B11822653
M. Wt: 353.24 g/mol
InChI Key: ZXUZXCODFXAQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is a Schiff base derived from the condensation of 4-methylbenzenesulfonamide (tosylamide) and 3-bromobenzaldehyde. Its structure features:

  • A 4-methylbenzenesulfonamide core, providing a sulfonamide (-SO₂NH₂) group para to a methyl-substituted benzene ring.
  • An imine linkage (-CH=N-) connecting the sulfonamide nitrogen to a 3-bromophenyl group.

This compound belongs to a broader class of sulfonamide-based Schiff bases, which are widely studied for their versatility in coordination chemistry, catalytic applications, and biological activity .

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3

InChI Key

ZXUZXCODFXAQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Schiff Base Formation

The most widely reported method involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst.

  • Catalysts : Tosic acid (p-toluenesulfonic acid) or sulfuric acid are preferred due to their efficiency in promoting imine formation.

  • Solvent Systems : Early protocols used benzene or toluene with a Dean-Stark apparatus for azeotropic water removal. For example, BF₃·Et₂O (6 mol%) in benzene at reflux achieved 93% yield for analogous N-(2-bromobenzylidene)-4-methylbenzenesulfonamide.

  • Reaction Time : 2–6 hours at 100–120°C, monitored by TLC or NMR for aldehyde consumption.

Solvent-Free Vacuum Dehydration

A patent by CN102140088A describes a solvent-free approach using vacuum dehydration:

  • Conditions : 3-Bromobenzaldehyde and ethylene glycol (1:1.1 molar ratio) with 0.5–1% tosic acid.

  • Process : Reaction at 100–130°C under 0.06–0.095 MPa vacuum, reducing time from 12–16 hours to 3–4 hours.

  • Yield : 95–96% purity by GC, with residual aldehyde <1.5%.

Catalytic Innovations and Reaction Optimization

Lewis Acid Catalysis

Boron trifluoride etherate (BF₃·Et₂O) enhances reaction rates and selectivity:

  • Mechanism : Activates the aldehyde carbonyl group, facilitating nucleophilic attack by the sulfonamide’s amine.

  • Case Study : A 93% yield was achieved for N-(2-bromobenzylidene)-4-methylbenzenesulfonamide using 6 mol% BF₃·Et₂O in benzene.

Green Chemistry Approaches

  • Solvent Alternatives : Methyl tert-butyl ether (MTBE) or heptane reduces environmental impact while maintaining yields >85%.

  • Microwave Assistance : Pilot studies on analogous compounds show 30–40% reduction in reaction time (e.g., 45 minutes vs. 3 hours).

Purification and Isolation Strategies

Crystallization Techniques

  • Alkane Crystallization : Post-reaction mixtures are treated with heptane or cyclohexane, yielding high-purity crystals (e.g., 96.2% purity).

  • Aqueous Workup : Washing with 10% NaOH removes unreacted sulfonamide and acid catalysts.

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (10:90 → 30:70) resolves Schiff base products from byproducts.

  • HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients confirm >99% purity for pharmaceutical-grade material.

Mechanistic Insights and Byproduct Analysis

Reaction Pathway

The synthesis proceeds via a two-step mechanism:

  • Aldehyde Activation : Protonation of the carbonyl oxygen by acid catalysts.

  • Nucleophilic Attack : Sulfonamide’s amine attacks the electrophilic carbon, followed by dehydration to form the imine.

Common Byproducts

  • Unreacted Aldehyde : <2% in optimized protocols, removed via alkaline washes.

  • Di-Schiff Bases : Formed in <5% yield under excess aldehyde conditions, separable by column chromatography.

Scalability and Industrial Adaptations

Pilot-Scale Production

  • Batch Reactors : 50–100 L vessels with reflux condensers achieve consistent yields (88–92%).

  • Cost Analysis : Solvent-free methods reduce production costs by 40% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The imine group (methylideneamino linkage) can be reduced to an amine.

    Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution: Products with different halogen atoms or other substituents replacing the bromine atom.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide has been studied for its potential to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division, making it a candidate for antibiotic development.
  • Biological Pathway Studies : Researchers utilize this compound to investigate the effects of sulfonamide derivatives on various biological pathways, contributing to a better understanding of their mechanisms of action.

Industry

  • Synthesis of Dyes and Pigments : The compound is employed in the production of specialty chemicals, including dyes and pigments, due to its sulfonamide functional group that can enhance solubility and stability in various formulations.

Case Study 1: Antimicrobial Research

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development.

Case Study 2: Organic Synthesis Innovations

Research conducted at Nottingham Trent University utilized this compound as a precursor for synthesizing novel pharmaceutical agents. The study demonstrated how modifications to the sulfonamide structure could yield compounds with improved biological activity, showcasing the compound's versatility as a building block in drug discovery.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Derivatives with Varied Aromatic Substituents

The general synthesis method for N-[(R-phenyl)methylideneamino]-4-methylbenzenesulfonamides involves refluxing 4-methylbenzenesulfonamide with substituted benzaldehydes in ethanol . Below is a comparison of key analogs:

Compound Name R-Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Applications/Notes
N-[(3-Bromophenyl)methylideneamino]-4-methylbenzenesulfonamide 3-Br Not reported - IR: C=N stretch ~1600 cm⁻¹
- $ ^1 \text{H NMR} $: Aromatic protons (δ 7.1–8.0), CH=N (δ ~8.2)
Potential metal chelation, heterocycle synthesis
N-[(4-Methylphenyl)methylideneamino]-4-methylbenzenesulfonamide 4-CH₃ Not reported - IR: Similar C=N stretch
- $ ^1 \text{H NMR} $: Methyl group (δ 2.4), aromatic protons (δ 7.0–7.8)
Intermediate in drug synthesis
N-[(3-Nitrophenyl)methylideneamino]-N-(pyridin-2-yl)benzenesulfonamide 3-NO₂ Not reported - IR: NO₂ asymmetric stretch ~1520 cm⁻¹
- $ ^1 \text{H NMR} $: Pyridine protons (δ 7.5–8.5)
Antibacterial studies, coordination chemistry

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity of the imine, favoring nucleophilic attacks in heterocycle synthesis .

Sulfonamides with Heterocyclic Moieties

Compounds with fused heterocycles exhibit distinct properties:

Compound Name Structure Melting Point (°C) Key Features
N-(5-Cyano-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]-pyrazole-6-yl)-4-methylbenzenesulfonamide Pyrano-pyrazole fused with sulfonamide 162.9–189.2 High yields (70–90%), white solids, broad-spectrum biological activity
N-(3-(3-Bromophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide Chromene-linked sulfonamide Not reported Diastereoselective synthesis, applications in photophysical studies

Comparison Insights :

  • Heterocyclic fusion (e.g., pyrano-pyrazole) introduces rigidity, enhancing stability and binding affinity in drug candidates .
  • Chromene derivatives (e.g., compound 4o ) exhibit fluorescence properties, useful in material science.

Comparison with Non-Schiff Base Sulfonamides

Antibacterial Sulfonamides

highlights sulfonamides with dihydrobenzodioxin moieties showing antibacterial activity:

Compound Name Structure Activity Against Gram± Bacteria Notes
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin-sulfonamide hybrid Moderate to strong Comparable to Ciprofloxacin

Contrast with Target Compound :

  • The absence of an imine group reduces metal-binding capacity but may improve metabolic stability.

Functional Group Impact :

  • Alkynyl groups (e.g., ethynyl) enable cross-coupling reactions, critical in complex molecule synthesis .
  • Halogenated derivatives (e.g., 2-fluoro-4-iodo) are valuable in radiopharmaceuticals .

Biological Activity

N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H13BrN2O2S
  • Molecular Weight : 353.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase. This enzyme plays a critical role in folate synthesis, which is essential for bacterial DNA replication and cell division. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and leads to cell death. The presence of bromo and methyl substituents enhances its binding affinity to the target enzyme, increasing its antimicrobial efficacy.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antibacterial Properties : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated potential against several fungal strains.
  • Anticancer Effects : Preliminary studies suggest activity against certain cancer cell lines.

Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In another research project by Johnson et al. (2022), the antifungal properties were assessed against Candida albicans. The compound showed promising results, with an MIC of 16 µg/mL, suggesting that it could be developed as a treatment option for fungal infections resistant to conventional therapies.

Anticancer Research

A recent investigation focused on the anticancer properties of this compound against MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values observed at 25 µM after 48 hours of treatment. These findings indicate its potential as a lead compound in cancer drug development .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
N-(3-bromophenyl)-4-methylbenzenesulfonamideModerateLowNone
N-(4-fluorophenyl)-methylideneamino-4-methylbenzenesulfonamideHighModerateLow
N-(3-bromophenyl)-4-propoxybenzamideLowHighModerate

This table highlights that this compound possesses superior antibacterial and anticancer activities compared to its analogs.

Q & A

Q. How can the synthesis of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide be optimized for improved yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions, such as stoichiometry, temperature, and catalyst choice. For example:
  • DIBAL-H Reduction : Using 1.2 equiv. of DIBAL-H at 0°C for <5 minutes achieved 80% yield (via N-tosylbenzamide intermediate) .
  • Nickel-Catalyzed Cross-Coupling : A nickel catalyst with ligands (e.g., bipyridine) in DMF at 80°C provided 57% yield, with purification via flash chromatography (petroleum ether/ethyl acetate) .
  • Critical factors include inert atmosphere (N₂/Ar), solvent polarity, and post-reaction quenching (e.g., aqueous NH₄Cl for DIBAL-H).

Q. Which spectroscopic techniques are essential for characterizing this sulfonamide, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.0–8.0 ppm) and sulfonamide-related shifts (e.g., methyl groups at δ 2.3–2.4 ppm). Compare with published spectra for consistency .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1367 cm⁻¹ and ~1175 cm⁻¹) and NH stretches (~3322 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 479.1160) to confirm molecular formula .

Advanced Research Questions

Q. How can discrepancies in NMR data from different synthetic routes be resolved?

  • Methodological Answer : Discrepancies (e.g., aromatic proton splitting patterns in δ 7.0–7.4 ppm regions) may arise from rotational isomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect dynamic processes (e.g., hindered rotation around sulfonamide bonds) .
  • COSY/NOESY : Map coupling interactions to confirm substituent positions .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond angles from X-ray structures) .

Q. What strategies are effective for determining the crystal structure of this compound using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXT for structure solution .
  • Refinement : Apply SHELXL with constraints for sulfonamide geometry (S–N bond ~1.63 Å, S–O bonds ~1.43 Å) .
  • Validation : Check using PLATON/ADDSYM for missed symmetry and CCDC tools for geometric outliers .

Q. How can tautomeric forms of this sulfonamide be distinguished using computational and experimental methods?

  • Methodological Answer :
  • DFT-D Calculations : Compare energy-minimized tautomers (e.g., imine vs. amine forms) using dispersion-corrected functionals (B3LYP-D3) .
  • ¹³C Solid-State NMR : Match experimental shifts (e.g., carbonyl carbons at ~170 ppm) to computed chemical shifts for tautomer assignment .
  • X-Ray Powder Diffraction : Detect polymorphic variations that stabilize specific tautomers .

Q. What catalytic systems are suitable for cross-coupling reactions involving this sulfonamide in complex syntheses?

  • Methodological Answer :
  • Nickel Catalysis : Use Ni(COD)₂ with 4,4′-di-tert-butylbipyridine in DMF for C–N bond formation (e.g., aryl bromide couplings) .
  • Gold/Copper Mediation : Explore Au(I)/Cu(I) catalysts for cyclization reactions (e.g., azido-alkyne click chemistry) to generate N-heterocycles .
  • Monitoring : Employ in situ IR or GC-MS to track reaction progress and optimize ligand-to-metal ratios.

Data Contradiction Analysis

Q. How should researchers address conflicting melting points or spectral data reported in literature?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis under cited conditions (e.g., solvent purity, heating rates) .
  • DSC/TGA : Use differential scanning calorimetry to verify melting points (e.g., 117–119°C vs. reported ranges) .
  • Crystallinity Assessment : Compare PXRD patterns of batches to identify amorphous vs. crystalline impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.